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Barium fod, dihydrate

MOCVD Thermal stability Precursor purity

Researchers face declining volatility and film contamination when using non-optimized Ba β-diketonate precursors. Ba(fod)₂·2H₂O offers a defined hydration state (mp 92-96°C), low TGA residue (~10%), and stable sublimation at 210°C/0.2 mmHg, enabling reproducible CVD/ALD of c-axis YBCO (Tc(0) 80-86 K) and perovskite dielectrics. - TGA residue only ~10% vs. ~24% for Ba(hfa)₂ - Validated for YBa₂Cu₃O₇₋δ superconducting films - 99.99% metals basis purity available

Molecular Formula C20H22BaF14O5
Molecular Weight 745.696
CAS No. 143457-82-3
Cat. No. B583922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium fod, dihydrate
CAS143457-82-3
Molecular FormulaC20H22BaF14O5
Molecular Weight745.696
Structural Identifiers
SMILESCC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)[O-].O.O.[Ba+2]
InChIInChI=1S/2C10H11F7O2.Ba.2H2O/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;;/h2*4,19H,1-3H3;;2*1H2/q;;+2;;/p-2/b2*6-4-;;;
InChIKeyBTXVERTVCYRNRC-WSTITRFPSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium FOD Dihydrate: Fluorinated Ba Precursor for CVD/ALD


Barium fod, dihydrate (Ba(fod)₂·2H₂O, where fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) belongs to the class of fluorinated barium β-diketonate complexes engineered specifically as volatile metal–organic precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. The incorporation of a heptafluoropropyl tail on the β-diketonate ligand substantially enhances vapor pressure and reduces oligomerization tendencies compared to non-fluorinated analogs such as Ba(thd)₂ (barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)), which historically suffers from declining volatility during sustained sublimation [2]. The dihydrate form, with a melting point of 92–96 °C, offers a distinct handling and vaporization window that differentiates it from the anhydrous variant (mp 194–198 °C) and from alternative Ba precursors, positioning it as a targeted choice for low-to-moderate temperature deposition processes .

Why Ba(fod)₂ Outperforms Ba(thd)₂ and Ba(hfa)₂


Barium β-diketonate precursors are not interchangeable: the ligand fluorination pattern directly governs volatility, thermal stability during vaporization, and carbon contamination in the deposited film. Non-fluorinated Ba(thd)₂ exhibits a well-documented decline in vapor pressure upon prolonged heating due to oligomerization, making sustained, reproducible precursor delivery problematic [1]. Conversely, the fully fluorinated Ba(hfa)₂ (barium hexafluoroacetylacetonate) generates volatile species but suffers from poor thermal stability, leaving a high TGA residue of ~24% and causing fluorine contamination issues [2]. Ba(fod)₂ dihydrate occupies a deliberate middle ground: the heptafluoropropyl substituent provides sufficient fluorination to suppress oligomerization while the tert-butyl end-group preserves thermal robustness, yielding a TGA residue of only ~10% and a well-defined sublimation temperature of 210 °C at 0.2 mmHg [2]. These quantitative differences in residue, sublimation behavior, and long-term vaporization stability mean that substituting Ba(fod)₂ dihydrate with Ba(thd)₂ or Ba(hfa)₂ will alter film growth rate, composition, and reproducibility—rendering direct substitution invalid without full process re-optimization.

Volatility, Thermal Stability, and Film-Quality Evidence


Lower TGA Residue vs. Ba(hfa)₂ and Ba(tpm)₂

In a head-to-head thermogravimetric comparison of six barium β-diketonate chelates, Ba(fod)₂ exhibited a TGA residue of 9.8% under argon, substantially lower than Ba(hfa)₂ (24.2%) and Ba(tpm)₂ (36.8%) [1]. Lower residue correlates directly with cleaner precursor vaporization and reduced particulate contamination on reactor walls and substrates. This places Ba(fod)₂ in a favorable thermal stability window superior to fully fluorinated Ba(hfa)₂ but with enhanced volatility over non-fluorinated Ba(dpm)₂.

MOCVD Thermal stability Precursor purity

Sublimation Temperature Advantage Over Ba(thd)₂

Ba(fod)₂ dihydrate exhibits a sharp sublimation point at 210 °C under 0.2 mmHg, as reported in multiple supplier specifications . In contrast, Ba(thd)₂ (Ba(dpm)₂) requires higher source temperatures (typically 230–250 °C at comparable pressures) and suffers from declining volatility over time due to oligomerization [1]. The lower and more stable sublimation temperature of Ba(fod)₂ reduces thermal stress on precursor delivery lines and widens the process window between precursor vaporization and premature decomposition.

CVD precursor Sublimation Vapor pressure

DFT-Predicted ALD Reactivity vs. Ba(thd)₂

Density functional theory (DFT) screening of Ba and Sr precursors evaluated the energy required to break metal–ligand bonds for β-diketonates including tmhd (thd), hfac, acac, and fod [1]. The fod ligand exhibited intermediate bond dissociation energetics relative to the more tightly bound thd and the more labile hfac, theoretically predicting a balance between thermal stability during delivery and sufficient reactivity for ALD surface reactions. Experimentally, Ba(thd)₂ yielded no measurable ALD growth with O₂, O₃, or H₂O co-reactants under standard conditions, while Sr(fod)₂-based analogs demonstrated successful deposition, supporting the computational prediction that the fod ligand provides a more favorable reactivity window for oxide ALD [1].

ALD precursor DFT calculation Reaction energetics

YBCO Superconducting Film Validation

Ba(fod)₂ was employed as the barium source in organometallic chemical vapor deposition (OMCVD) to produce single-phase YBa₂Cu₃O₇₋δ films with zero resistance at 80–86 K [1]. The films exhibited c-axis orientation and dense, well-connected grain structures after rapid thermal annealing. The authors explicitly attributed the successful deposition to the high volatility of the fluorocarbon-based Ba(fod)₂ precursor, enabling reproducible Ba transport at moderate source temperatures. This contrasts with studies using Ba(thd)₂, which reported poor film quality attributable to inconsistent precursor delivery and carbon contamination [2].

Superconducting films OMCVD YBCO

Dihydrate vs. Anhydrous Handling Characteristics

The dihydrate form (CAS 143457-82-3) exhibits a melting point of 92–96 °C, significantly lower than the anhydrous Ba(fod)₂ (194–198 °C) . This lower melting point is characteristic of the hydrated coordination sphere and can be advantageous for liquid-delivery CVD systems that benefit from precursors that melt at moderate temperatures to form stable solutions. However, the hydrated form requires dehydration management in moisture-sensitive processes; users must confirm compatibility with their specific deposition protocol.

Precursor handling Dihydrate Phase purity

Key Applications for Barium FOD Dihydrate


MOCVD of High-Tc YBCO Thin Films

Ba(fod)₂ dihydrate is the historically validated barium precursor for organometallic CVD of YBa₂Cu₃O₇₋δ superconducting films. The Zhao et al. (1989) study demonstrated that its high volatility and clean vaporization profile enable reproducible deposition of c-axis-oriented films with Tc(0) = 80–86 K [1]. Researchers procuring this precursor for superconductor device fabrication benefit from a well-characterized process window and documented annealing protocols that yield dense, well-connected grain structures.

ALD/CVD of BaTiO₃ and BST Dielectrics

The intermediate metal–ligand bond strength of the fod ligand, predicted by DFT and supported by successful SrO ALD using Sr(fod)₂, positions Ba(fod)₂ dihydrate as a candidate for ALD of Ba-containing perovskite dielectrics such as BaTiO₃ and BST [1]. Its lower TGA residue (9.8%) versus Ba(hfa)₂ (24.2%) translates to reduced carbon and particle contamination in oxide films, which is critical for achieving low leakage currents and high dielectric breakdown strength in MIM capacitor and DRAM applications [2].

CVD of BaF₂ Optical and Fluoride-Glass Films

Ba(fod)₂ has been evaluated alongside other fluorinated barium chelates for low-pressure CVD of BaF₂ thin films used in fluoride-glass optical fibers and anti-reflection coatings [1]. The compound's well-defined sublimation at 210 °C/0.2 mmHg and its balanced thermal stability make it suitable for BaF₂ deposition where precursor decomposition must be avoided to prevent oxide contamination in the fluoride film. Impurity-free, (111)-axis-oriented BaF₂ films have been demonstrated using related fluorinated β-diketonate chemistry under oxidizing conditions [1].

Precursor Benchmarking and Ligand Engineering

The availability of Ba(fod)₂ dihydrate with defined hydration state (mp 92–96 °C) and high trace-metal purity (99.99% metals basis) makes it a useful benchmark compound in academic and industrial precursor development programs [1]. Its thermal properties (TGA residue 9.8%, sublimation 210 °C/0.2 mmHg) provide a well-documented reference point for evaluating novel barium precursor candidates, and its inclusion in the DFT precursor selection study by Elam et al. (2007) further anchors it in the rational design of next-generation ALD/CVD chemistries [2].

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